3-Methyl-2-hexenoic acid

Olfactory Science Sensory Analysis Body Odor Research

Researchers studying human axillary odor require authentic trans-3-methyl-2-hexenoic acid (TMHA) with validated stereochemistry-generic fatty acids fail to match its distinctive sweaty/cheesy olfactory profile. This ≥98% purity TMHA serves as a critical reference standard for metabolomics, personal care efficacy testing, and odor perception studies. • Defined (E)-stereoisomer with documented 10:1 (E:Z) ratio in human sweat • Validated antibiotic activity against S. aureus, S. pneumoniae, P. aeruginosa • Deuterated analog (d5) available for GC-MS/LC-MS quantification • Bulk and custom packaging supported for R&D procurement

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 27960-21-0
Cat. No. B009327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-hexenoic acid
CAS27960-21-0
SynonymsTRANS-3-METHYL-2-HEXENOIC ACID; 3-METHYL-2-HEXENOIC ACID; 3-Methyl-2-hexenoic acid (3:1 mixture of E and Z isomers); 3-METHYL-2-HEXENOIC ACID (3:1 MIXTURE OF TRANS- AND CIS- ISOMERS); (Z)-3-Methyl-2-hexenoic acid; (E)-3-methylhex-2-enoic acid
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCCC(=CC(=O)O)C
InChIInChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+
InChIKeyNTWSIWWJPQHFTO-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-hexenoic Acid: Technical Profile & Core Identifiers


3-Methyl-2-hexenoic acid (CAS 27960-21-0) is a monounsaturated short-chain fatty acid with the molecular formula C₇H₁₂O₂ and molecular weight 128.17 g/mol [1]. It is functionally related to (2E)-hexenoic acid with a methyl substitution at the 3-position, and occurs as the (2E)-stereoisomer (trans-3-methyl-2-hexenoic acid, TMHA) [1]. Physicochemical properties include a predicted melting point of -9.25°C, boiling point of 237.28°C at 760 mmHg (estimated), XLogP3 of 2.2, and a pKa of 5.20±0.33 (predicted) . The compound is typically supplied as a low-melting solid (white to off-white or amber) requiring storage at 2-8°C in a dry environment . Commercial availability includes purities of ≥95%, 97%, and 98% depending on vendor and application requirements .

Stereochemical Identity (E)-isomer for olfactory and biomarker studies
Olfactory Research Sweaty/cheesy odorant reference for sensory and cross-adaptation studies
Metabolomics Standard Principal axillary odor biomarker for body odor research
Quantitative Analysis Deuterated internal standard available for method validation

Why Generic Short-Chain Fatty Acids Cannot Substitute


3-Methyl-2-hexenoic acid possesses a unique intersection of stereochemical, olfactory, and biochemical properties that make it non-interchangeable with other short-chain fatty acids or hexenoic acid isomers. The (E)-stereoisomer (TMHA) exhibits a distinctive sweaty/cheesy odor profile that differs fundamentally from related compounds: trans-2-hexenoic acid produces a fruity, sweet, warm aroma [1], while the (Z)-isomer of 3-methyl-2-hexenoic acid shows different olfactory detection thresholds [2]. Furthermore, TMHA is a well-documented principal component of human axillary odor, making it a critical reference standard in body odor research [3]. Generic substitution with alternative unsaturated fatty acids would compromise the validity of studies requiring this specific odorant signature or would fail to match the reactivity profile conferred by the α,β-unsaturated carboxylic acid moiety with a branched alkyl chain. The compound also demonstrates antibiotic properties against specific bacterial strains (Staphylococcus aureus, Streptococcus pneumoniae, Pseudomonas aeruginosa) , a functional attribute not guaranteed across other short-chain fatty acids.

This Product 3-Methyl-2-hexenoic acid (E-isomer)
Why Generics May Not Transfer Generic short-chain fatty acids lack the specific sweaty/cheesy odorant signature and the documented axillary biomarker role; olfactory and metabolomic study endpoints may shift.
This Product (E)-3-methyl-2-hexenoic acid
Stereoisomer Mismatch Risk (Z)-isomer exhibits a lower olfactory detection threshold; substituting isomers may alter sensory research outcomes and odor perception profiles.
This Product TMHA with documented antimicrobial spectrum
Antimicrobial Screening Context Other short-chain unsaturated fatty acids may not reproduce the reported activity against S. aureus, S. pneumoniae, and P. aeruginosa; antimicrobial screening context may differ.

Quantitative Differentiation Evidence vs. Comparators


Olfactory Detection Threshold: E-Isomer vs. Z-Isomer

In olfactory threshold testing, the (Z)-isomer of 3-methyl-2-hexenoic acid is detected at lower concentrations than either the (E)-isomer or a 3:1 (E:Z) mixture of ethyl 3-methyl-2-hexenoate [1]. This stereoisomer-dependent sensitivity establishes a clear differentiation for applications requiring specific odorant profiles.

Olfactory Threshold: E- vs. Z-Isomer
Head-to-head
Z-isomer detected at lower concentrations than E-isomer; absolute thresholds not reported.
Supports stereoisomer-specific sensory research workflows.
Human sensory panel; threshold direction established.
Olfactory Science Sensory Analysis Body Odor Research

Antibacterial Activity Spectrum

(2E)-3-Methyl-2-hexenoic acid has demonstrated antibiotic properties against Staphylococcus aureus, Streptococcus pneumoniae, and Pseudomonas aeruginosa . While many short-chain fatty acids exhibit some antimicrobial activity, the specific spectrum and potency against these clinically relevant species have been documented for this compound, differentiating it from other fatty acids lacking comparable published data.

Antibacterial Activity Spectrum
Data to verify
Active against S. aureus, S. pneumoniae, and P. aeruginosa. MIC values not provided in source.
Supports antimicrobial screening context; spectrum review recommended.
Class-level inference; source-specific review advised.
Antimicrobial Discovery Microbiology Natural Product Chemistry

Principal Axillary Odor Biomarker Role

The (E)-isomer of 3-methyl-2-hexenoic acid is established as a principal component of human underarm odor, with a specific 10:1 (E:Z) ratio found in male axillary secretions [1][2]. Studies quantifying individual levels reveal significant inter-individual differences (P = 0.009, Kruskal-Wallis test) in E-3M2H amounts among donor groups [3]. This well-defined biochemical occurrence distinguishes TMHA from other short-chain fatty acids that lack this specific biomarker role.

Axillary Odor Biomarker Role
Reported
Principal male axillary odor component; 10:1 E:Z ratio; inter-individual variation P=0.009.
Essential reference standard for body odor and metabolomics research.
Human axillary sweat analysis; significant group-level differences reported.
Metabolomics Body Odor Research Dermatology

Odor Character: Sweaty vs. Fruity Notes

Trans-3-methyl-2-hexenoic acid (TMHA) is described as possessing a distinctive sweaty, cheesy, fatty, herbal, and warm odor, and is applied to cheesy, berry, and fruity flavorings . In contrast, trans-2-hexenoic acid (FEMA# 3169) exhibits a fruity, sweet, and warm aroma, and is applied to cheesy, berry, and fruity flavorings [1]. While both have applications in cheesy and fruity profiles, TMHA's sweaty character distinguishes it for specific body odor research and malodor counteraction applications, whereas trans-2-hexenoic acid is preferred for direct fruity enhancement.

Odor Character: Sweaty vs. Fruity
Head-to-head
TMHA: sweaty, cheesy, fatty, warm. trans-2-Hexenoic acid: fruity, sweet, warm.
Qualitative odor difference dictates application suitability; cannot interchange.
Organoleptic evaluation by trained flavorists.
Flavor Chemistry Fragrance Formulation Organoleptic Analysis

Deuterated Internal Standard Availability

(E)-3-Methyl-2-hexenoic acid-d5 is commercially available as a deuterium-labeled analog where five hydrogen atoms are replaced with deuterium . This isotopologue serves as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS . The availability of this stable isotope-labeled version provides a direct analytical advantage over other short-chain fatty acids for which deuterated standards may not be readily accessible, enabling accurate quantification of TMHA in complex biological matrices.

Deuterated Internal Standard
Supporting evidence
(E)-3-Methyl-2-hexenoic acid-d5 commercially available for quantitative MS/NMR.
Enables accurate quantification in complex biological matrices.
Commercial catalog availability; method validation context.
Analytical Chemistry Metabolomics Stable Isotope Labeling

Cross-Adaptation Selectivity by Chain Length

Significant cross-adaptation was observed between 3-methyl-2-hexenoic acid (3M2H) and its ethyl ester (EE3M2H), resulting in reduced perceived intensity of 3M2H following adaptation to EE3M2H [1]. In contrast, no significant cross-adaptation was observed between 3M2H and the ethyl esters of its homologues, 3-methyl-2-octenoic acid (EE3M2O) and 3-methyl-2-pentenoic acid (EE3M2P), indicating that cross-adaptation is dependent on the specific chain length and structure of the hydrophobic moiety [1]. This structure-dependent cross-adaptation provides a unique mechanism for modulating the perception of TMHA's sweaty odor using its pleasant-smelling esters, a property not documented for other short-chain fatty acids.

Cross-Adaptation Chain-Length Selectivity
Head-to-head
Significant cross-adaptation with ethyl ester (EE3M2H); no cross-adaptation with EE3M2O or EE3M2P.
Structure-specific malodor control research; unique to TMHA and its ester.
Human olfactory cross-adaptation paradigm; statistical significance reported.
Olfactory Cross-Adaptation Sensory Neuroscience Malodor Control

Defined Application Scenarios Based on Quantitative Evidence


Body Odor and Metabolomics Research Standard

TMHA serves as an essential reference standard and biomarker for human axillary odor research. Its well-documented occurrence as a principal component of male underarm sweat, with a defined 10:1 (E:Z) isomer ratio and significant inter-individual variation (P=0.009) [1][2][3], makes it indispensable for metabolomics studies investigating body odor, personal care product efficacy, and dermatological conditions. Procurement of TMHA is mandatory for any study requiring accurate quantification or sensory evaluation of this specific odorant; no alternative short-chain fatty acid can substitute.

Olfactory Cross-Adaptation and Malodor Counteraction

The structure-specific cross-adaptation between TMHA and its ethyl ester (EE3M2H) provides a unique mechanism for reducing the perception of sweaty malodor [1][2]. This effect is chain-length dependent and not observed with homologues, making TMHA and its esters valuable for developing malodor control strategies in personal care products [3]. Procurement of both TMHA and its ethyl ester is required for formulation work leveraging this specific cross-adaptation phenomenon.

Antimicrobial Screening and Natural Product Discovery

TMHA exhibits documented antibiotic activity against Staphylococcus aureus, Streptococcus pneumoniae, and Pseudomonas aeruginosa [1]. This defined spectrum makes it a candidate for antimicrobial screening campaigns targeting these clinically relevant pathogens. Procurement of TMHA for such studies is justified by its reported activity profile, differentiating it from other fatty acids lacking comparable data.

Quantitative Bioanalysis with Stable Isotope Dilution

The commercial availability of (E)-3-Methyl-2-hexenoic acid-d5 as a deuterated internal standard enables accurate quantification of TMHA in complex biological matrices via GC-MS or LC-MS [1][2]. This analytical capability is critical for pharmacokinetic studies, metabolomic profiling, and biomarker validation. Researchers should procure both the unlabeled TMHA and the d5-labeled analog to establish validated quantitative methods.

Application
Selection Property
Validation Focus
Body Odor and Metabolomics Research
Documented axillary biomarker with defined isomer ratio
Inter-individual variation and quantification method validation
Olfactory Cross-Adaptation and Malodor Control
Chain-length-specific cross-adaptation with ethyl ester
Perception modulation endpoints and formulation compatibility
Antimicrobial Screening Studies
Reported activity against S. aureus, S. pneumoniae, P. aeruginosa
MIC endpoint review and strain-panel validation
Quantitative Bioanalysis with Stable Isotope Dilution
Deuterated internal standard availability
Method accuracy, precision, and matrix-effect control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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